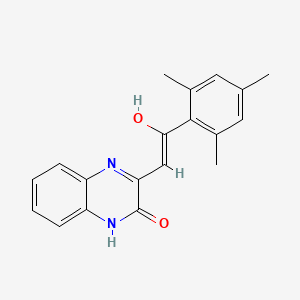![molecular formula C20H19ClN4O3 B6100774 N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B6100774.png)
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-nitrophenyl)acetamide, also known as compound X, is a novel chemical compound that has shown promising results in scientific research. This compound has been synthesized using a specific method and has been tested for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-nitrophenyl)acetamide X is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, that are involved in the inflammatory response. It may also act by modulating the activity of certain neurotransmitters, such as dopamine and serotonin, that are involved in cognitive function and memory.
Biochemical and Physiological Effects:
Compound X has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and kill bacteria. In addition, it has been shown to improve cognitive function and memory.
実験室実験の利点と制限
Compound X has a number of advantages and limitations for lab experiments. One advantage is that it has a wide range of biological activities, which makes it useful for studying various biological processes. Another advantage is that it is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that it may have toxic effects at high doses, which can limit its use in certain experiments.
将来の方向性
There are many future directions for research on N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-nitrophenyl)acetamide X. One direction is to study its mechanism of action in more detail, in order to better understand how it produces its biological effects. Another direction is to study its potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease. Finally, future research could focus on developing new analogs of this compound X with improved biological activity and reduced toxicity.
合成法
Compound X has been synthesized using a specific method that involves the reaction of 2-chlorobenzylamine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, followed by the reaction of the resulting N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-nitrophenyl)acetamide with 4-nitrophenylacetic acid. The final product is obtained after purification by recrystallization.
科学的研究の応用
Compound X has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, it has been shown to have a positive effect on cognitive function and memory.
特性
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-13-20(14(2)24(23-13)12-16-5-3-4-6-18(16)21)22-19(26)11-15-7-9-17(10-8-15)25(27)28/h3-10H,11-12H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGJBZPLLCXBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[(5-cyclopentyl-2-thienyl)methyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6100701.png)
![2-hydroxybenzaldehyde [5-(2,5-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6100714.png)
![2-[3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol](/img/structure/B6100722.png)

![2-(2H-1,2,3-benzotriazol-2-yl)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B6100727.png)
![N-cycloheptyl-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6100741.png)
![N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6100749.png)
![3-(1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperidinyl)-1-propanol](/img/structure/B6100762.png)
![N-[1-methyl-2-(3-thienyl)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B6100770.png)
![dimethyl {4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}malonate](/img/structure/B6100771.png)
![4-[4-(3,4-dimethylphenoxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B6100780.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6100788.png)
![methyl 5-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B6100789.png)
![N-[2-(2-ethyl-2H-tetrazol-5-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B6100793.png)